N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Description
N-{2-[(3-CHLOROBENZYL)SULFANYL]ETHYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE is a complex organic compound with a molecular formula of C18H17ClN2O4S2
Properties
Molecular Formula |
C18H17ClN2O4S2 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H17ClN2O4S2/c19-14-5-3-4-13(10-14)12-26-9-8-20-17(22)11-21-18(23)15-6-1-2-7-16(15)27(21,24)25/h1-7,10H,8-9,11-12H2,(H,20,22) |
InChI Key |
APXMDGJYDRDDBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCCSCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-CHLOROBENZYL)SULFANYL]ETHYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorobenzyl chloride with a sulfanyl ethylamine derivative, followed by the introduction of the benzisothiazolyl group through a cyclization reaction. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-CHLOROBENZYL)SULFANYL]ETHYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzisothiazolyl moiety can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of the chlorine atom with nucleophiles.
Scientific Research Applications
N-{2-[(3-CHLOROBENZYL)SULFANYL]ETHYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[(3-CHLOROBENZYL)SULFANYL]ETHYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by altering signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-CHLOROBENZYL)SULFANYL]ETHYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE
- N-{2-[(2-CHLOROBENZYL)SULFANYL]ETHYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE
Uniqueness
N-{2-[(3-CHLOROBENZYL)SULFANYL]ETHYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE is unique due to the specific positioning of the chlorobenzyl group, which can influence its reactivity and interaction with molecular targets. This positional difference can result in variations in biological activity and chemical properties compared to its isomers.
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